molecular formula C17H17Cl2N3O2 B3742883 1-[(5-Chloro-2-nitrophenyl)methyl]-4-(3-chlorophenyl)piperazine CAS No. 414886-81-0

1-[(5-Chloro-2-nitrophenyl)methyl]-4-(3-chlorophenyl)piperazine

Cat. No.: B3742883
CAS No.: 414886-81-0
M. Wt: 366.2 g/mol
InChI Key: UIAMWJZJTJQJOJ-UHFFFAOYSA-N
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Description

1-[(5-Chloro-2-nitrophenyl)methyl]-4-(3-chlorophenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Chloro-2-nitrophenyl)methyl]-4-(3-chlorophenyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key step in the synthesis includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt . The reaction conditions often involve the use of basic conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Chloro-2-nitrophenyl)methyl]-4-(3-chlorophenyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce nitro derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(5-Chloro-2-nitrophenyl)methyl]-4-(3-chlorophenyl)piperazine involves its interaction with specific molecular targets and pathways in the body

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[(5-Chloro-2-nitrophenyl)methyl]-4-(3-chlorophenyl)piperazine include other piperazine derivatives, such as:

  • 1-(3-Chlorophenyl)piperazine
  • 1-(4-Chlorophenyl)piperazine
  • 1-(2-Chlorophenyl)piperazine

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties

Properties

IUPAC Name

1-[(5-chloro-2-nitrophenyl)methyl]-4-(3-chlorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O2/c18-14-2-1-3-16(11-14)21-8-6-20(7-9-21)12-13-10-15(19)4-5-17(13)22(23)24/h1-5,10-11H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAMWJZJTJQJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC(=C2)Cl)[N+](=O)[O-])C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601176242
Record name 1-[(5-Chloro-2-nitrophenyl)methyl]-4-(3-chlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601176242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

414886-81-0
Record name 1-[(5-Chloro-2-nitrophenyl)methyl]-4-(3-chlorophenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=414886-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(5-Chloro-2-nitrophenyl)methyl]-4-(3-chlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601176242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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